

Neoorthosiphol A: A Technical Guide on its Discovery and Natural Source

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Compound of Interest

Compound Name: Neoorthosiphol A

Cat. No.: B1250959

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **Neoorthosiphol A**, a migrated pimarane-type diterpene. It details the discovery, natural source, and available physicochemical and biological data. The content is structured to provide researchers and drug development professionals with a detailed understanding of this natural compound, including experimental methodologies for its isolation and characterization.

Introduction

Neoorthosiphol A is a novel diterpenoid compound that was first isolated in 1999. It belongs to the migrated pimarane class of diterpenes, which are known for their diverse biological activities. This guide synthesizes the available scientific literature to present a detailed account of **Neoorthosiphol A** for the scientific community.

Discovery and Natural Source

Neoorthosiphol A was discovered as a new natural product by a team of researchers led by H. Shibuya.^[1] It was isolated from the leaves of *Orthosiphon aristatus* (Blume) Miq., a plant belonging to the Lamiaceae family.^[2] This plant is commonly known as "kumis kucing" in Indonesia and is used in traditional Javanese medicine to treat conditions such as hypertension and diabetes. The discovery of **Neoorthosiphol A**, along with its congener Neoorthosiphol B,

added to the growing list of terpenoid compounds identified from this medicinally important plant.[2]

Physicochemical Properties

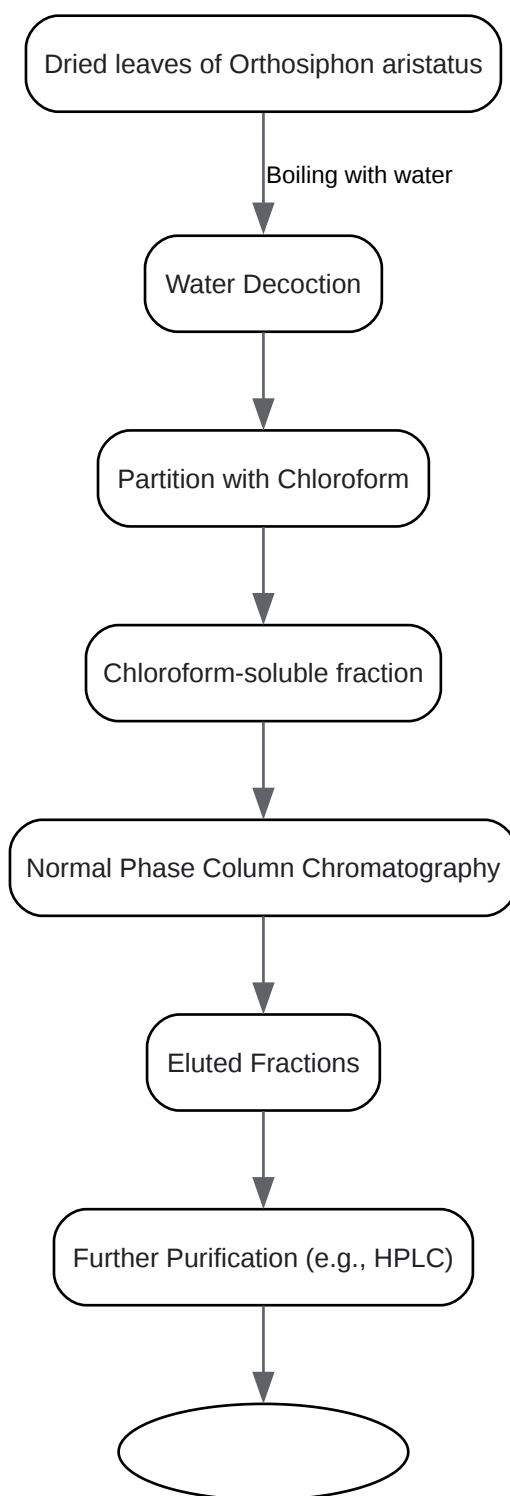
The initial characterization of **Neoorthosiphol A** was reported in the Chemical & Pharmaceutical Bulletin. The key physicochemical data are summarized in the table below.

Property	Value	Reference
Appearance	Colorless plates	Shibuya et al., 1999
Melting Point	148-149 °C	Shibuya et al., 1999
Optical Rotation	$[\alpha]_D +228.7^\circ$ (c 0.1, CHCl ₃)	Shibuya et al., 1999
Molecular Formula	C ₃₈ H ₄₄ O ₁₂	Shibuya et al., 1999
Mass Spectrometry	FAB-MS m/z: 699 [M+Li] ⁺	Shibuya et al., 1999

Experimental Protocols

Isolation of Neoorthosiphol A

The following is a generalized workflow for the isolation of **Neoorthosiphol A** from the leaves of *Orthosiphon aristatus*, based on available literature.



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Figure 1: Generalized workflow for the isolation of **Neoorthosiphol A**.

Structural Elucidation

The structure of **Neoorthosiphol A** was elucidated using a combination of spectroscopic techniques, including:

- Infrared (IR) Spectroscopy: To identify functional groups.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.
- Mass Spectrometry (MS): Specifically, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight and formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments were crucial for determining the carbon skeleton and the stereochemistry of the molecule.

Note: The detailed, raw spectroscopic data (chemical shifts, coupling constants) were not available in the accessed literature.

Biological Activity

Neoorthosiphol A has been evaluated for its cytotoxic effects against cancer cell lines.

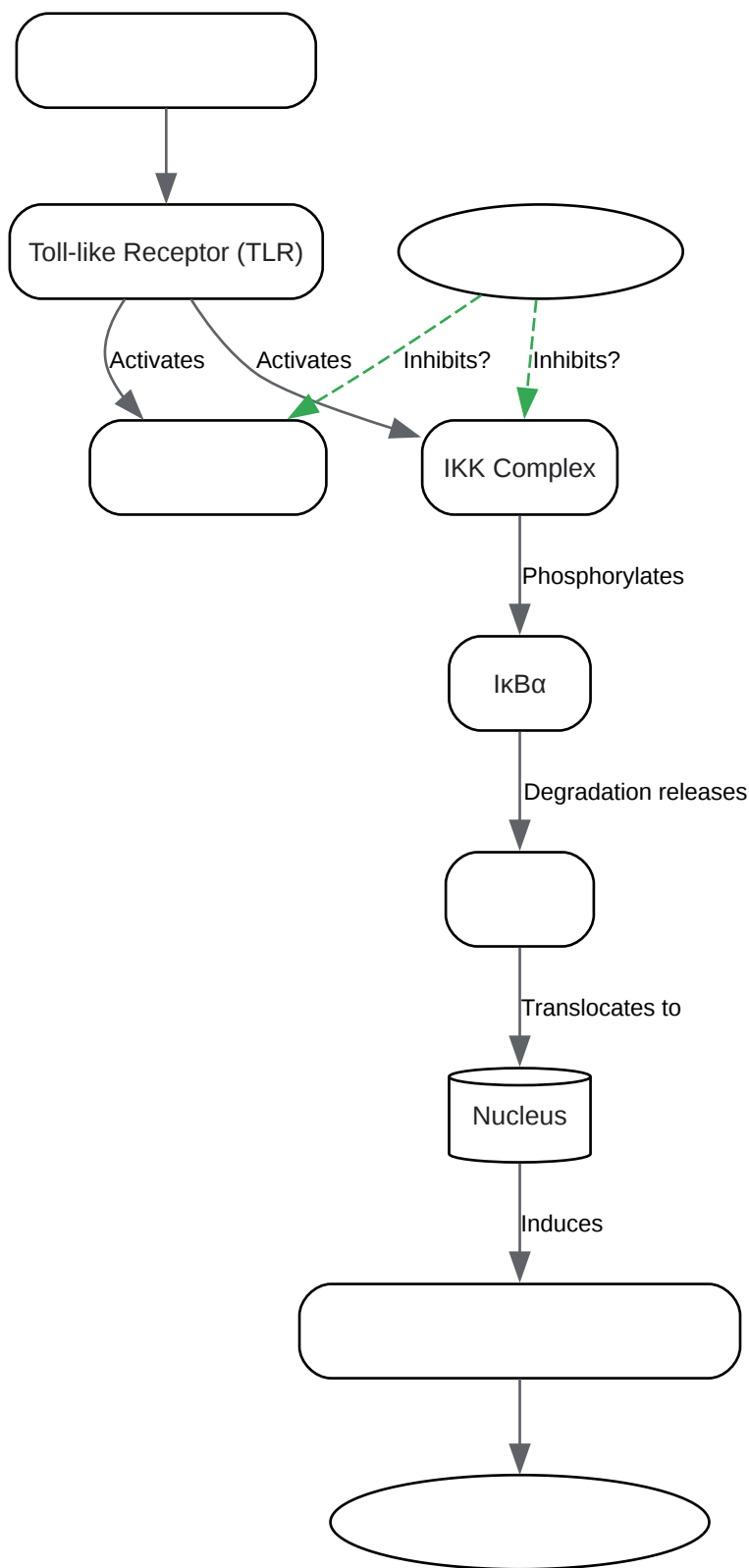
Biological Activity	Cell Line	Result	Reference
Antiproliferative Activity	Colon 26-L5 carcinoma (murine)	Weak-to-mild activity	Tezuka et al., 2000
Antiproliferative Activity	HT-1080 fibrosarcoma (human)	Weak-to-mild activity	Tezuka et al., 2000

Note: Specific IC₅₀ values were not provided in the publicly available literature.

Potential Signaling Pathways

While the specific signaling pathways modulated by **Neoorthosiphol A** have not been definitively elucidated, other diterpenes isolated from *Orthosiphon aristatus* have been shown to possess anti-inflammatory properties. For instance, some isopimarane-type diterpenoids from this plant have been found to inhibit the NF- κ B signaling pathway. Given the structural

similarities, it is plausible that **Neoorthosiphol A** may also exert its biological effects through modulation of inflammatory pathways such as NF- κ B and MAPK.



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Figure 2: Hypothetical signaling pathway for the anti-inflammatory action of **Neoorthosiphol A**.

Conclusion

Neoorthosiphol A is a structurally interesting migrated pimarane-type diterpene isolated from the medicinal plant *Orthosiphon aristatus*. While its discovery and initial characterization have been reported, further studies are required to fully elucidate its biological activities and mechanism of action. The preliminary data on its antiproliferative effects, coupled with the known anti-inflammatory properties of related compounds from the same natural source, suggest that **Neoorthosiphol A** may be a valuable lead compound for further investigation in drug discovery programs. Future research should focus on obtaining more potent analogues through semi-synthesis or total synthesis and conducting in-depth pharmacological evaluations to explore its therapeutic potential.

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References

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